N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
“N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Biological Applications
N-(4,5-Diphenyl-1,3-thiazol-2-yl)butanamide, and its related thiazole derivatives, have been explored in various scientific research applications, primarily focusing on their synthesis, structural modifications, and biological activities. Thiazole and its derivatives are central to medicinal chemistry due to their wide range of biological activities, which has prompted extensive research into their synthesis and application.
One of the critical areas of research involves the development of novel thiazole derivatives for use as antimicrobial, antitumor, and antidiabetic agents. The structural adaptability of thiazole allows for extensive modifications, making it a versatile scaffold for developing new therapeutic agents. In particular, the synthesis of benzofused thiazole derivatives has been highlighted for their potential in vitro antioxidant and anti-inflammatory activities, indicating their significance in creating alternative antioxidant and anti-inflammatory agents (Dattatraya G. Raut et al., 2020).
Moreover, thiazole derivatives have been patented for various therapeutic applications, including acting as inhibitors of phosphatidylinositol-3-kinase, protein kinase, and modulating enzymes related to metabolism, showcasing their potential as medicinal chemistry components. The thiazole ring has been identified as a crucial nucleus in derivatives considered from a medicinal chemistry perspective, with applications based primarily on specific enzyme targets (A. Leoni et al., 2014).
Furthermore, the development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles highlights the importance of thiazole derivatives in the field of organic chemistry. These compounds serve as key scaffolds with diverse applications in drug discovery, bioconjugation, and material science, underscoring the versatility and significance of thiazole derivatives in scientific research (C. Kaushik et al., 2019).
Future Directions
The future directions for “N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by thiazole derivatives . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action.
Mechanism of Action
Target of Action
N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide is a compound that belongs to the class of thiazoles . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules Thiazole derivatives have been reported to interact with various targets, including dna and topoisomerase ii .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . They may also modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
Pharmacokinetic studies with similar compounds have shown oral bioavailability and high systemic exposure .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antihyperalgesic effects in mice with neuropathic pain . They may also inhibit the growth of certain cancer cells .
Action Environment
The solubility of thiazole derivatives in various solvents may affect their bioavailability and efficacy .
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-9-16(22)20-19-21-17(14-10-5-3-6-11-14)18(23-19)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRVGRFTEGHYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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